![molecular formula C19H19FN4O B5004136 N-benzyl-N-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5004136.png)
N-benzyl-N-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-N-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a triazole-based molecule that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not well understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound has potential antifungal and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods. However, one limitation is the limited information available on its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for the research and development of N-benzyl-N-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is the exploration of its potential applications as an anticancer agent. Another direction is the development of metal-based catalysts using this compound as a ligand. Further research is also needed to better understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its ease of synthesis and potential as a building block for the synthesis of various compounds make it an attractive option for researchers. However, further research is needed to better understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-benzyl-N-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been achieved using different methods. One such method involves the reaction of N-benzyl-N-ethylcarbamoyl chloride with 2-fluorobenzyl azide in the presence of triethylamine. The resulting product is then treated with sodium azide and copper (I) iodide to obtain the desired compound.
Scientific Research Applications
N-benzyl-N-ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in scientific research. It has been used as a building block in the synthesis of various compounds, including potential anticancer agents, antimicrobial agents, and antifungal agents. This compound has also been used as a ligand in the development of metal-based catalysts for organic transformations.
properties
IUPAC Name |
N-benzyl-N-ethyl-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-2-23(12-15-8-4-3-5-9-15)19(25)18-14-24(22-21-18)13-16-10-6-7-11-17(16)20/h3-11,14H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJSSSLACIRODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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